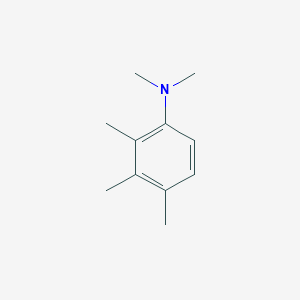
N,N,2,3,4-pentamethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylaniline, also known as N,N,2,4,6-pentamethylaniline, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its clear liquid form and has a boiling point of approximately 213-215°C.
Métodos De Preparación
Pentamethylaniline can be synthesized through various methods. One common synthetic route involves the methylation of xylene. This reaction is typically catalyzed using a methylating agent such as methyl sodium iodide and a reducing agent like ammonia or sodium borohydride . Another method involves the nitration of pentamethylbenzene followed by reduction to yield pentamethylaniline.
Análisis De Reacciones Químicas
Pentamethylaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like peroxides, leading to the formation of various oxidation products.
Reduction: Reduction reactions often involve agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating nature of the methyl groups.
Aplicaciones Científicas De Investigación
Pentamethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is involved in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has explored its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, coatings, and as a stabilizer for high molecular polymers.
Mecanismo De Acción
The mechanism of action of pentamethylaniline involves its interaction with various molecular targets. It can act as a ligand in coordination chemistry, forming complexes with metals. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes .
Comparación Con Compuestos Similares
Pentamethylaniline can be compared with other methylated anilines, such as:
N,N-Dimethylaniline: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
Trimethylaniline: Another derivative with three methyl groups, used in different industrial applications.
Tetramethylaniline: With four methyl groups, it exhibits unique properties compared to pentamethylaniline.
Pentamethylaniline stands out due to its high degree of methylation, which enhances its electron-donating properties and makes it particularly useful in various chemical reactions and industrial applications.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
N,N,2,3,4-pentamethylaniline |
InChI |
InChI=1S/C11H17N/c1-8-6-7-11(12(4)5)10(3)9(8)2/h6-7H,1-5H3 |
Clave InChI |
PIDNHCNOWSXVAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)N(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


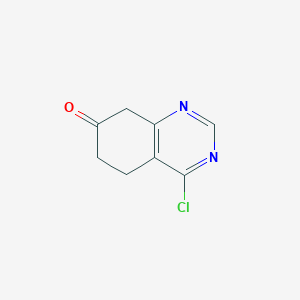
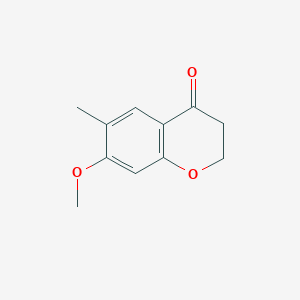

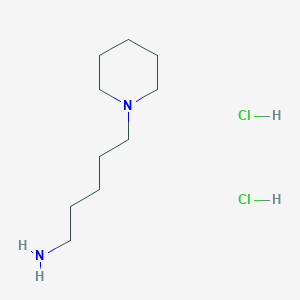
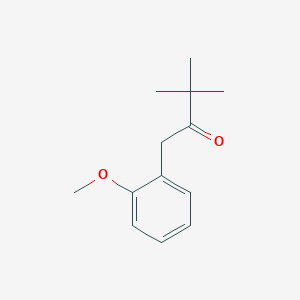

![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)

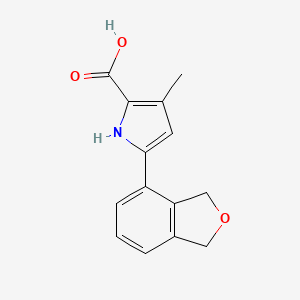


![tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13025547.png)

![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
